molecular formula C17H23N5O2 B2907274 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide CAS No. 1006821-17-5

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide

Cat. No.: B2907274
CAS No.: 1006821-17-5
M. Wt: 329.404
InChI Key: GVUBNYLFOUUAFB-UHFFFAOYSA-N
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Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide is a complex organic compound that features a pyrazole ring fused with a cyclopentapyrimidine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Cyclopentapyrimidine Formation: The pyrazole derivative is then reacted with a suitable cyclopentane derivative to form the cyclopentapyrimidine structure. This step often requires the use of strong acids or bases as catalysts and elevated temperatures.

    Acetamide Formation: The final step involves the introduction of the N-propylacetamide group. This can be done through an acylation reaction using propylamine and acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group in the cyclopentapyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the propyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Hydroxylated cyclopentapyrimidine derivatives.

    Substitution: Various N-substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclopentapyrimidine structure provides additional binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.

    Cyclopentapyrimidine Derivatives: Compounds with similar core structures but different substituents.

    N-Propylacetamide Derivatives: Compounds with the same acetamide group but different core structures.

Uniqueness

What sets 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide apart is its combination of the pyrazole and cyclopentapyrimidine rings, which provides a unique set of chemical and biological properties. This dual-ring system enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-4-8-18-15(23)10-21-16(24)13-6-5-7-14(13)19-17(21)22-12(3)9-11(2)20-22/h9H,4-8,10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUBNYLFOUUAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(CCC2)N=C1N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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